2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Description
2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a boronate-containing heterocyclic compound featuring a thiazole core substituted with a difluoromethyl group at position 2 and a pinacol boronate ester at position 3. This structure is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems for pharmaceuticals and materials science .
Properties
Molecular Formula |
C10H14BF2NO2S |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H14BF2NO2S/c1-9(2)10(3,4)16-11(15-9)6-5-14-8(17-6)7(12)13/h5,7H,1-4H3 |
InChI Key |
CCOWUVHOQSLICV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies
General Synthetic Route
The preparation of this compound typically involves the following steps:
Step 1: Introduction of the Difluoromethyl Group
The difluoromethyl group can be introduced onto the thiazole ring via electrophilic or nucleophilic fluorination methods or by using difluoromethylated building blocks in cross-coupling reactions.Step 2: Installation of the Boronic Acid Pinacol Ester
The boronic acid pinacol ester group is usually introduced via transition-metal catalyzed borylation of a halogenated thiazole precursor, often using bis(pinacolato)diboron.
Detailed Preparation Methods
Method A: Palladium-Catalyzed Borylation of Halogenated Thiazole
- Starting Material: 2-(Difluoromethyl)-5-bromothiazole or 2-(Difluoromethyl)-5-chlorothiazole
- Reagents:
- Bis(pinacolato)diboron (1.5 equivalents)
- Potassium acetate (3 equivalents)
- Palladium catalyst such as Pd(dppf)Cl2 (0.1 equivalents)
- Solvent: Anhydrous 1,4-dioxane
- Conditions:
- Reaction under nitrogen atmosphere
- Heating at 90-95 °C for 0.5 to 2 hours
- Work-up:
- Cooling to room temperature
- Aqueous acid treatment (e.g., 3 M HCl) to quench reaction
- Basification to pH 10-11 with NaOH
- Extraction with ethyl acetate
- Drying over anhydrous sodium sulfate
- Purification by silica gel column chromatography
- Outcome: Formation of 2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole with high purity (>95%)
Method B: Cross-Coupling Using Preformed Boronic Ester
- Starting Material: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Difluoromethylation:
- Electrophilic difluoromethylation using reagents such as difluoromethyl sulfonium salts or difluoromethyl halides under palladium or copper catalysis
- Alternatively, nucleophilic difluoromethylation via difluoromethyl anion equivalents
- Catalysts: Pd-based catalysts with appropriate ligands such as XPhosPdG2
- Reaction Conditions:
- Anhydrous solvents (e.g., dioxane)
- Mild heating (80-95 °C)
- Nitrogen atmosphere
- Purification: Similar chromatographic methods as above
- Notes: This method allows late-stage functionalization, useful for complex molecule synthesis
Typical Reaction Conditions and Analytical Characterization
| Parameter | Typical Value/Condition |
|---|---|
| Catalyst | Pd(dppf)Cl2 or XPhosPdG2 (5-10 mol%) |
| Base | Potassium acetate or potassium phosphate |
| Solvent | Anhydrous 1,4-dioxane |
| Temperature | 90-95 °C |
| Reaction Time | 0.5 - 15 hours depending on step |
| Atmosphere | Nitrogen |
| Work-up | Acid quench (3 M HCl), basification (pH 10-11) |
| Purification | Silica gel column chromatography |
| Purity of final compound | >95% (confirmed by HPLC) |
| Characterization | NMR (1H, 13C, 19F), HRMS, MALDI-ToF, HPLC |
Research Findings and Notes
The boronic acid pinacol ester moiety is stable and amenable to Suzuki-Miyaura cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry.
Difluoromethylation is a challenging step due to the reactivity of fluorine substituents; however, modern palladium-catalyzed methods allow efficient incorporation under relatively mild conditions.
The purification by silica gel chromatography and the use of anhydrous solvents under inert atmosphere are essential to prevent hydrolysis of the boronic ester group.
Analytical data such as 19F NMR confirms the presence of the difluoromethyl group, typically showing characteristic chemical shifts and coupling patterns.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Pd-catalyzed borylation | Bis(pinacolato)diboron, KAc | Pd(dppf)Cl2 | 90-95 °C, 0.5-2 h | Direct borylation of halide | Requires halogenated precursor |
| Late-stage difluoromethylation | Difluoromethyl reagent, boronic ester | Pd catalyst (XPhosPdG2) | 80-95 °C, inert atmosphere | Allows late-stage functionalization | Difluoromethylation can be tricky |
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The dioxaborolane moiety can form reversible covalent bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Thiazole-Based Boronate Esters
4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole ():
Substitution with methyl (C4) and phenyl (C2) groups reduces electron-withdrawing effects compared to the difluoromethyl group. The phenyl group may enhance π-π stacking in solid-state applications but could reduce solubility in polar solvents.- 2-(3-Hexylthiophen-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (): The hexylthiophene substituent introduces steric bulk and extended conjugation, favoring applications in organic electronics.
Heterocyclic Boronate Analogs
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (): Replacing thiazole with benzoisoxazole alters the electronic environment.
2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ():
Pyridine’s electron-deficient nature decreases boronate reactivity in cross-couplings relative to thiazole. The difluoromethyl group’s electronegativity further modulates this effect, highlighting the thiazole core’s advantage in electron-rich systems .
Physicochemical Properties
The difluoromethyl group reduces lipophilicity compared to phenyl substituents, enhancing aqueous compatibility for pharmaceutical applications.
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The thiazole core’s electron-rich nature accelerates transmetallation compared to pyridine derivatives. For example, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[2,1-b]thiazole () demonstrates superior coupling efficiency with aryl halides, achieving >90% conversion under mild conditions .
- Hydrolytic Stability : The difluoromethyl group’s electronegativity may slightly increase susceptibility to hydrolysis compared to alkyl-substituted boronates, necessitating inert storage conditions .
Biological Activity
2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H16BF2NO2
- Molecular Weight : 255.07 g/mol
- CAS Number : 1220696-57-0
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been noted for:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits activity against various bacterial strains, including multidrug-resistant organisms.
Antimicrobial Activity
Recent studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds were reported between 4–8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium species .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential:
- A related compound displayed potent activity against cancer cell lines with IC50 values indicating effective growth inhibition in MDA-MB-231 triple-negative breast cancer cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated:
- Effective inhibition of bacterial growth with MIC values comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on thiazole derivatives showed promising results in inhibiting cell proliferation:
- The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Pharmacokinetic Properties
The pharmacokinetics of thiazole derivatives are crucial for understanding their therapeutic potential:
- Absorption and Distribution : Studies suggest moderate absorption rates with favorable distribution profiles in vivo.
- Metabolism : The metabolic pathways involve phase I and phase II reactions leading to various metabolites with differing biological activities.
Data Table: Biological Activities Summary
Q & A
Q. Experimental validation :
- Compare coupling efficiencies (e.g., Suzuki-Miyaura) with non-fluorinated analogs. Fluorinated derivatives show ~20% higher yields in aryl-aryl bond formation .
Advanced: What strategies mitigate hydrolytic instability of the dioxaborolan-2-yl group during aqueous-phase biological assays?
Answer:
- Formulate in aprotic solvents (e.g., DMSO) at concentrations ≤10 mM to minimize water contact .
- Add Lewis acids (e.g., MgSO₄) to sequester water in reaction mixtures .
- Use pH buffers (pH 6–7) to avoid acidic/alkaline hydrolysis .
Advanced: How can computational modeling predict this compound's interactions with biological targets (e.g., kinases)?
Methodology:
- Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the boronic ester as a warhead for covalent binding .
- MD simulations (AMBER/GROMACS) assess binding stability under physiological conditions (e.g., solvation effects) .
- Compare with analogs (e.g., pyridine-boronic esters) to identify selectivity trends .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Store at -20°C in amber glass vials to prevent light-induced degradation .
- Use desiccants (silica gel) to avoid moisture absorption, which hydrolyzes the boronic ester .
- Confirm stability via HPLC every 3 months ; degradation >5% warrants repurification .
Advanced: How does the thiazole ring's electronic profile affect its catalytic activity in transition-metal-mediated reactions?
Answer:
The thiazole’s electron-deficient nature :
Q. Data example :
| Catalyst | Reaction Type | Yield (Fluorinated vs. Non-fluorinated) |
|---|---|---|
| Pd(PPh₃)₄ | Suzuki-Miyaura | 85% vs. 65% |
| RuCl₂(PPh₃)₃ | Transfer Hydrogenation | 72% vs. 58% |
Basic: What purification methods are optimal for isolating this compound from reaction mixtures?
Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for boronic ester retention .
- Recrystallization : Dissolve in hot ethanol, cool to -20°C for crystal formation (purity >98%) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) for analytical-scale purification .
Advanced: What mechanistic insights explain contradictions in catalytic activity between batch and flow reactor conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
